Bucillamine
Overview
Description
Bucillamine is an antirheumatic agent developed from tiopronin . It is a cysteine derivative with 2 thiol groups that is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo . It has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis .
Synthesis Analysis
This compound is a cysteine derivative that contains two donatable thiol groups. It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .Molecular Structure Analysis
The molecular electrostatic potential density (ESP) calculation was performed to estimate the chemically active atoms of this compound .Chemical Reactions Analysis
This compound is a more potent thiol donor than other cysteine derivatives: approximately 16-fold more potent than N-acetylcysteine (NAC) in vivo . In addition, this compound appears to have additional anti-inflammatory effects unrelated to its antioxidant effect .Physical And Chemical Properties Analysis
This compound has a chemical formula of C7H13NO3S2 and a molar mass of 223.31 g·mol−1 . It is a solid substance that should be stored at 4°C and protected from light .Scientific Research Applications
Anti-Angiogenic Properties in Ophthalmology
Bucillamine has demonstrated antiangiogenic properties, making it a potential candidate for treating choroidal neovascularization (CNV). A study showed that subconjunctival administration of this compound significantly reduced leakage and size of experimental CNV in rat eyes, suggesting its beneficial effects in treating CNV-related conditions (Yanagi et al., 2002).
Antioxidant Properties and Metal Chelation
This compound exhibits potent antioxidant activity, comparable to trolox and ascorbic acid, and has been shown to act as a strong chelator of iron (II) and copper (II) ions. These properties are particularly relevant given the elevated levels of these metal ions in patients with rheumatoid arthritis, suggesting this compound's therapeutic activities might be partly due to metal chelation (Mazor et al., 2006).
Protective Effects Against Ototoxicity
Research has identified this compound's protective effects against cisplatin-induced damage in auditory cells. The study highlighted this compound's ability to suppress the production of free radicals and to induce intracellular antioxidants, suggesting its potential in protecting against cisplatin-induced ototoxicity (Kim et al., 2015).
Potential in Cardiology and Organ Transplantation
This compound has shown promise in attenuating damage during myocardial infarction, cardiac surgery, and organ transplantation. Its potent thiol-donating ability, along with additional anti-inflammatory effects, indicates its potential efficacy in acute settings characterized by inflammation and oxidative stress (Horwitz, 2006).
Immunomodulatory Effects in Systemic Sclerosis
A study explored this compound's effects on fibroblasts in systemic sclerosis (SSc), finding that it and its metabolites could induce the synthesis of vascular endothelial growth factor (VEGF) dose-dependently via the NF-kB pathway. This suggests a potential therapeutic role for this compound in SSc by influencing neoangiogenesis and inflammatory infiltrates, hallmarks of the disease's pathogenesis (Hagen et al., 2001).
Mechanism of Action
Target of Action
Bucillamine is an antirheumatic agent developed from tiopronin . Its activity is mediated by the two thiol groups that the molecule contains . The primary targets of this compound are reactive oxygen species (ROS) and the glutathione pathway .
Mode of Action
This compound, a cysteine derivative with two thiol groups, acts as a potent thiol donor . It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . This compound is approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo .
Biochemical Pathways
This compound affects the glutathione pathway, a critical antioxidant system in the body . By donating thiol groups, this compound helps to restore glutathione, an essential antioxidant that protects cells from damage by reactive oxygen species . This compound also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (-GCS) and glutathione synthetase (GSS), which further induces intracellular γ antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .
Result of Action
This compound has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . It has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation . This compound also has additional anti-inflammatory effects unrelated to its antioxidant effect .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, in the context of skin rash induced by EGFR inhibition, topical this compound has been proposed as a potential reliever . This suggests that the route of administration and the local environment can influence the action and efficacy of this compound.
Safety and Hazards
Future Directions
Bucillamine is currently being investigated for COVID-19 drug repurposing . It is also being developed in an injectable version to expand on its potential therapeutic utility targeting rare disorders such as ischemia-reperfusion injury (i.e. organ transplantation), acute respiratory distress syndrome, and potential medical countermeasures .
properties
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
Record name | Bucillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65002-17-7 | |
Record name | Bucillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucillamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bucillamine exert its therapeutic effects?
A1: this compound acts through multiple mechanisms:
- Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. This compound exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].
- Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, this compound inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].
- Anti-angiogenic activity: this compound can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze this compound in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.
Q4: Is there information available about the stability of this compound under various conditions?
A4: While specific data on material compatibility is limited in the provided research, this compound's stability in biological samples has been investigated. For instance, this compound derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research doesn't focus on this compound's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.
Q6: Have computational methods been used to study this compound?
A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding this compound's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.
Q7: How does the structure of this compound contribute to its activity?
A7: this compound's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.
Q8: Is there information about the SHE regulations concerning this compound?
A8: The provided research focuses on this compound's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: While detailed ADME data is limited in the research, studies show that this compound is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of this compound to its metabolites in urine varies between individuals [].
Q10: What evidence supports the efficacy of this compound?
A10: Numerous studies demonstrate the efficacy of this compound in various models:
- Rheumatoid arthritis: this compound significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].
- Organ protection: this compound effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].
- Other applications: this compound inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].
Q11: What are the known side effects of this compound?
A11: While generally considered safe, this compound can cause side effects:
- Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].
- Pulmonary toxicity: this compound can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].
- Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing this compound generally leads to resolution of proteinuria [, , , ].
- Hematologic abnormalities: Rarely, this compound can cause agranulocytosis, a potentially life-threatening condition [].
- Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].
Q12: What analytical methods are used to quantify this compound?
A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of this compound in human blood []. Additionally, GC-MS techniques have also been used to measure this compound levels in serum [].
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